(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-15(2)22-13-23-20(14)27-11-16-7-9-24(10-8-16)21(25)19-12-26-17-5-3-4-6-18(17)28-19/h3-6,13,16,19H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCLDMVMGRGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The molecular formula of the compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.32 g/mol. Its structure features a benzo[d]dioxole moiety and a piperidinyl group, which are often associated with various biological activities.
Anticancer Properties
Research has indicated that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin) exhibit anticancer properties. For instance, studies have shown that derivatives of benzodioxin can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. The presence of the piperidine moiety is believed to enhance its interaction with microbial membranes, disrupting their integrity and leading to cell death .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features may exhibit neuroprotective effects. Research indicates that they can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
- Membrane Interaction : The piperidine portion may facilitate interactions with microbial membranes, enhancing antimicrobial efficacy.
Preparation Methods
Synthesis of 5,6-Dimethylpyrimidin-4-ol
The pyrimidine moiety is synthesized via cyclocondensation of methyl 3-amino-2-methylcrotonate with formamide in n-butanol under basic conditions (sodium methoxide). Heating at 110°C for 4 hours yields 5,6-dimethylpyrimidin-4-ol with 83.8% efficiency. Thionyl chloride treatment converts the hydroxyl group to a chloropyrimidine, facilitating nucleophilic substitution reactions.
Etherification and Piperidine Functionalization
The chloropyrimidine intermediate reacts with 4-(hydroxymethyl)piperidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the ether linkage. Alternatively, nucleophilic substitution using potassium carbonate in dimethylformamide (DMF) at 80°C provides 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine. Purification via silica gel chromatography ensures >98% purity.
Amide Coupling Strategies
Mixed-Anhydride Method
The carboxylic acid derivative is treated with isobutyl chloroformate and N-methylmorpholine in THF to generate a reactive mixed anhydride. Addition of 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine at 0°C yields the target amide with 65–72% efficiency. This method minimizes side reactions but requires strict temperature control.
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling in the presence of hydroxybenzotriazole (HOBt). Reaction in THF at 25°C for 12 hours achieves 78–85% yield, though residual DCU (dicyclohexylurea) necessitates purification via acid-base extraction.
CDI Activation
Activation of the carboxylic acid with CDI in THF (2 hours, 25°C) followed by addition of the piperidine derivative provides the amide in 88–92% yield. This method is preferred for scalability, producing ≤0.5% bis-amide impurities.
Process Optimization and Purification
Solvent and Temperature Effects
Purification Techniques
- Acid-Base Extraction : Washing with saturated sodium bicarbonate and 10% HCl removes unreacted starting materials and ionic byproducts.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound with ≥99.5% purity.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves coupling the dihydrobenzodioxin moiety with a functionalized piperidine intermediate. For example, describes a one-pot two-step reaction using diethyl dicarboxylate derivatives, where intermediates are purified via column chromatography. Critical steps include controlling reaction temperatures (e.g., 60–80°C for nucleophilic substitution) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
Q. How can NMR and HRMS data validate the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Analyze chemical shifts for aromatic protons (δ 6.8–7.2 ppm for dihydrobenzodioxin) and piperidinyl protons (δ 2.5–3.5 ppm). highlights δ 3.8–4.2 ppm for methyleneoxy groups .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ 476.5) with <1 ppm error. recommends ESI-HRMS for high-resolution validation .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods (per and ).
- First Aid : Immediate decontamination for skin contact (wash with soap/water) and inhalation (fresh air). Emergency protocols in advise consulting a physician and providing SDS sheets .
Advanced Research Questions
Q. How to optimize reaction yield when synthesizing the piperidinyl-methanone core?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling efficiency (see for analogous piperidine syntheses).
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane. achieved 99% purity using NaOH in dichloromethane .
- Temperature Gradients : Use a reflux apparatus for thermally stable intermediates (e.g., 40–60°C for 12–24 hours) .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by obtaining single-crystal structures (as in for pyrazole derivatives).
- 2D NMR (COSY, HSQC) : Differentiate diastereotopic protons in the dihydrobenzodioxin ring ( used 13C DEPT for carbon assignments) .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer :
- Split-Plot Designs : Adapt the approach in (randomized blocks with split-split plots) to test variables like pH, UV exposure, and microbial activity.
- LC-MS/MS Monitoring : Quantify degradation products (e.g., pyrimidinyl metabolites) at intervals (0, 7, 30 days) .
Q. How to assess ecological risks using computational models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
